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Compound of Interest

Compound Name:
1,5-Anhydro-D-mannitol

peracetate

Cat. No.: B12293211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of

peracetylated 1,5-anhydro-D-mannitol, systematically detailing the synthetic methodologies

and analytical techniques required for its definitive characterization. All quantitative data is

presented in structured tables for clarity and comparative analysis. Experimental protocols and

diagrammatic representations of key processes are included to facilitate a thorough

understanding of the workflow.

Introduction
1,5-Anhydro-D-mannitol is a naturally occurring polyol derivative that serves as a valuable

chiral building block in the synthesis of various biologically active molecules and carbohydrate-

based therapeutics. Peracetylation of its hydroxyl groups is a common strategy to enhance its

solubility in organic solvents, facilitate purification, and allow for further chemical modifications.

The precise structural confirmation of the resulting compound, 2,3,4,6-tetra-O-acetyl-1,5-

anhydro-D-mannitol, is paramount for its application in research and development. This guide

outlines the essential experimental procedures and analytical data for its unambiguous

structural elucidation.

Synthesis of 2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-
mannitol
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The peracetylation of 1,5-anhydro-D-mannitol is typically achieved through the treatment with

an acetylating agent in the presence of a base. While several methods exist for the acetylation

of polyols, a common and effective protocol involves the use of acetic anhydride and pyridine.

Experimental Protocol: Peracetylation of 1,5-Anhydro-D-
mannitol
Materials:

1,5-Anhydro-D-mannitol

Acetic anhydride

Pyridine (anhydrous)

Dichloromethane (DCM, anhydrous)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

1 M Hydrochloric acid (HCl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Ethyl acetate and hexane for chromatography elution

Procedure:

To a solution of 1,5-anhydro-D-mannitol (1.0 equivalent) in anhydrous pyridine, add acetic

anhydride (excess, typically 5-10 equivalents) dropwise at 0 °C under an inert atmosphere

(e.g., nitrogen or argon).

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material

is consumed.
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Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow

addition of water.

Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl to remove

pyridine, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., a gradient of ethyl acetate in hexane) to yield pure 2,3,4,6-tetra-O-acetyl-1,5-anhydro-

D-mannitol.

Structural Characterization
The definitive structural elucidation of the synthesized compound relies on a combination of

spectroscopic and spectrometric techniques.

Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2,3,4,6-tetra-O-

acetyl-1,5-anhydro-D-mannitol.

Property Value

CAS Number 13121-61-4

Molecular Formula C₁₄H₂₀O₉

Molecular Weight 332.31 g/mol

Appearance White to off-white solid

Melting Point 104-105 °C

Solubility Soluble in Dichloromethane, Ethyl Acetate

Spectroscopic and Spectrometric Data
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While specific, publicly available spectra for 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-mannitol are

not readily found in comprehensive databases, the expected data based on its structure and

data from analogous compounds are presented below. Researchers should acquire and

interpret their own data for definitive confirmation.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure in

solution.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of

different types of protons, their chemical environment, and their connectivity through spin-

spin coupling. The integration of the signals will correspond to the number of protons. The

presence of four distinct acetyl methyl singlets and signals corresponding to the pyranoid

ring protons would be expected.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon

atom in the molecule, including the four carbonyl carbons of the acetyl groups and the six

carbons of the anhydro-mannitol ring.

Expected NMR Data (Hypothetical):
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Assignment
Expected ¹H Chemical Shift

(ppm)

Expected ¹³C Chemical Shift

(ppm)

H-1a, H-1e ~3.5 - 4.2 -

H-2 ~5.0 - 5.5 ~68 - 72

H-3 ~5.0 - 5.5 ~68 - 72

H-4 ~5.0 - 5.5 ~68 - 72

H-5 ~3.8 - 4.2 ~70 - 75

H-6a, H-6b ~4.0 - 4.5 ~62 - 65

CH₃ (Acetyl) ~2.0 - 2.2 (4 singlets) ~20 - 21

C=O (Acetyl) - ~169 - 171

C-1 - ~65 - 70

C-2 - ~68 - 72

C-3 - ~68 - 72

C-4 - ~68 - 72

C-5 - ~70 - 75

C-6 - ~62 - 65

Note: The exact chemical shifts and coupling constants will be dependent on the solvent used

and the specific conformation of the molecule.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass

measurement, allowing for the confirmation of the elemental composition (C₁₄H₂₀O₉). The

expected [M+Na]⁺ adduct would be a prominent ion.
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Electron Ionization Mass Spectrometry (EI-MS): EI-MS would likely show fragmentation

patterns corresponding to the loss of acetyl groups and fragments of the sugar ring.

Expected Mass Spectrometry Data:

Technique Ion Expected m/z

HRMS (ESI+) [M+H]⁺ 333.1135

[M+Na]⁺ 355.0954

EI-MS M⁺ 332

[M-CH₂CO]⁺ 290

[M-CH₃COO]⁺ 273

3.2.3. X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of

a molecule in the solid state. Obtaining suitable crystals of 2,3,4,6-tetra-O-acetyl-1,5-anhydro-

D-mannitol would allow for the precise determination of bond lengths, bond angles, and the

conformation of the pyranoid ring. Currently, there is no publicly available crystal structure for

this specific compound.

Experimental and Logical Workflows
The following diagrams illustrate the key workflows involved in the synthesis and structural

elucidation of peracetylated 1,5-anhydro-D-mannitol.
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Synthesis Workflow for Peracetylated 1,5-Anhydro-D-mannitol.
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Workflow for the Structural Elucidation of the Product.

Conclusion
The structural elucidation of peracetylated 1,5-anhydro-D-mannitol is a critical step in its

utilization for further synthetic applications. This guide provides the necessary theoretical and

practical framework for its synthesis and characterization. The combination of NMR

spectroscopy and mass spectrometry is essential for confirming the identity and purity of the

compound. While crystallographic data would provide the ultimate structural proof, its

acquisition is dependent on the ability to grow single crystals of sufficient quality. The protocols

and data presented herein serve as a valuable resource for researchers in the fields of

carbohydrate chemistry, medicinal chemistry, and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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